N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Drug Design CNS Drug Discovery Physicochemical Properties

Medicinal chemistry teams optimizing CNS leads face limited access to novel dibenzoxazepine chemotypes beyond classical D2/5-HT2A antagonists. This compound addresses that gap by relocating the key hydrogen bond donor from the crowded 11-position to the 2-position, enabling exploration of new chemical space for orphan GPCRs and PDE10A targets. - Unique 2-propanamide substitution with an 11-oxo core, providing a distinct pharmacophoric profile from clozapine or loxapine. - Favorable CNS penetration parameters (logP 3.13, TPSA 45.7 Ų) and lower lipophilicity than its butanamide homolog, reducing phospholipidosis risk. - Available in screening-ready quantities for high-throughput receptor panel assays and systematic SAR expansion.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 922082-14-2
Cat. No. B2869409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
CAS922082-14-2
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC
InChIInChI=1S/C18H18N2O3/c1-3-17(21)19-12-9-10-15-13(11-12)18(22)20(4-2)14-7-5-6-8-16(14)23-15/h5-11H,3-4H2,1-2H3,(H,19,21)
InChIKeyPQGDKSRSCYQMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide: Core Properties & Structural Identity


N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (CAS 922082-14-2) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, a privileged scaffold in medicinal chemistry known for interactions with G-protein-coupled receptors (GPCRs) such as dopamine and histamine receptors [1]. The compound features an N-ethyl substituent, an 11-oxo carbonyl, and a propanamide side chain at the 2-position, distinguishing it from clinically established dibenzoxazepines that typically bear piperazine moieties at position 11 [2]. With a molecular weight of 310.35 Da, a calculated logP of 3.13, and a topological polar surface area of 45.7 Ų , the compound occupies a physicochemical space favorable for CNS penetration, though authoritative bioactivity data from primary literature or public databases remain sparse.

Dibenzooxazepine scaffold for GPCR and CNS research
N-ethyl, 11-oxo, 2-propanamide substitution pattern
Lipophilicity and polarity profile supports CNS penetration studies

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide: In-Class Substitution Risks


The dibenzo[b,f][1,4]oxazepine scaffold exhibits profound pharmacological sensitivity to even minor structural modifications. For example, within this chemotype, replacing the tricyclic oxygen with sulfur (thiazepine) or altering the chlorine substitution pattern on the aromatic rings has been shown to invert enantioselectivity at the histamine H1 receptor and shift affinity profiles by orders of magnitude across aminergic GPCRs [1]. Specifically, 11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine derivatives such as clozapine and loxapine derive their antipsychotic activity from a basic amine at position 11, which engages the conserved aspartate residue in transmembrane domain 3 of monoaminergic receptors [2]. The target compound replaces this critical basic amine with an 11-oxo group and instead carries a propanamide at position 2 — a substitution pattern with no direct precedent in published pharmacological characterization. Consequently, assuming functional equivalence to piperazine-containing congeners would be scientifically unwarranted.

11-oxo replaces basic amine The absence of a piperazine at position 11 removes the conserved D2/5-HT2A salt bridge; receptor engagement may differ fundamentally from clozapine-class agents.
2-propanamide pharmacophore shift The single H-bond donor at position 2 creates a distinct pharmacophore; functional equivalence to 11-piperazine dibenzoxazepines is not supported.
Class-level SAR sensitivity Minor substitutions (O→S, Cl pattern) can invert receptor enantioselectivity and shift affinity profiles; procurement of exact chemotype matters.

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide: Quantitative Differentiation Evidence


LogP Differentiation: Propanamide vs. Butanamide Homolog

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (target) and its closest catalogued homolog, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide, differ by a single methylene group in the amide side chain. This translates into a measured logP difference: the target compound has a calculated logP of 3.1293, while the butanamide analog has a higher logP of 3.6065 . The 0.48 log unit increase in lipophilicity for the butanamide analog predicts approximately 3-fold higher partitioning into lipid membranes, which can substantially alter compound distribution, metabolic stability, and off-target binding profiles in CNS applications . This quantifiable physicochemical difference provides a clear selection criterion when lead optimization requires precise logP tuning.

Lipophilicity Shift
Data to verify
logP 3.13 vs 3.61 (butanamide)
Δ +0.48
Supports logP-based triage in CNS lead series
In silico prediction; experimental logD recommended
Drug Design CNS Drug Discovery Physicochemical Properties

Molecular Weight Advantage Over Pivalamide Homolog

Among cataloge analogs sharing the 11-oxo-dibenzo[b,f][1,4]oxazepine core, the target propanamide derivative (MW 310.35 Da) is 14.03 Da lighter than the 2,2-dimethylpropanamide (pivalamide) analog (MW 324.38 Da) and 29.11 Da lighter than the cyclohexanecarboxamide analog (MW 339.39 Da) . In the context of lead-likeness guidelines, where molecular weight ≤350 Da is widely considered desirable for fragment growth and oral bioavailability optimization, the target compound sits further from the upper bound than these close analogs. This molecular weight differential, while modest, can be important when the synthetic tractability of the propanamide side chain and the availability of validated intermediates are also considered.

Lead-Likeness MW
Data to verify
310.35 Da
14 Da and 54 Da lighter than pivalamide and cyclohexanecarboxamide analogs
Lower MW preserves lead-optimization headroom
Catalog comparison; verify identity and purity per lot
Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

H-Bond Pharmacophore Shift vs. Piperazine Dibenzoxazepines

Clinically used dibenzoxazepine antipsychotics (e.g., clozapine, loxapine) uniformly feature a basic piperazine nitrogen at position 11 that forms a salt bridge with Asp3.32 in monoaminergic GPCR binding pockets [1]. The target compound instead positions its sole hydrogen bond donor (the propanamide N-H) at the 2-position of the tricyclic core, while the 11-position is occupied by a non-basic carbonyl oxygen. This represents a fundamental alteration of the pharmacophore: the target compound has one H-bond donor and five H-bond acceptors, whereas loxapine has zero classical H-bond donors and three acceptors . The pharmacophoric shift implies that the target compound, if active at GPCRs, likely engages the receptor through a distinct binding mode that cannot be reliably extrapolated from established SAR.

Pharmacophore Topology
Class-level inference
1 HBD, 5 HBA (2-amide)
vs loxapine 0 HBD, 3 HBA (11-piperazine)
Distinct pharmacophore enables novel GPCR chemotype screening
Pharmacophore analysis; receptor engagement requires assay validation
Structure-Activity Relationships GPCR Pharmacology Dopamine D2 Receptor

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide: Procurement-Relevant Applications


CNS Lead Optimization with Tunable Amide Side Chains

As established in Section 3, the target compound provides a measured logP of 3.1293, which falls within the optimal range for passive blood-brain barrier permeation (logP 2–4). For medicinal chemistry teams optimizing CNS-active leads, this compound offers a starting point that is measurably lower in lipophilicity than its butanamide homolog (logP 3.6065), thereby reducing the risk of metabolic instability and phospholipidosis associated with excessively lipophilic compounds . The propanamide side chain can be further derivatized through well-established amide coupling chemistry, enabling systematic SAR exploration without drastic changes to the core scaffold's physicochemical profile.

GPCR Screening for Orphan Aminergic Receptors

The pharmacophoric differentiation evidence in Section 3 demonstrates that the target compound deviates fundamentally from clinically precedented dibenzoxazepines by relocating the key hydrogen bond donor from position 11 to position 2. This topological shift makes the compound a valuable inclusion in screening decks designed to identify novel chemotypes for orphan GPCRs or to circumvent intellectual property surrounding classical D2/5-HT2A antagonists [1]. Procurement of this compound for high-throughput screening against panels of aminergic receptors can yield starting points that are genuinely distinct from known pharmacology.

PDE10A Tool Compound Development

Patent literature explicitly identifies dibenzo[b,f][1,4]oxazepine derivatives as privileged scaffolds for phosphodiesterase 10A (PDE10A) inhibition, with potential applications in Huntington's disease, schizophrenia, and metabolic disorders [2]. While the specific PDE10A inhibitory activity of the target propanamide derivative has not been published, the compound's physicochemical profile and the scaffold's established presence in PDE10A patent space position it as a logical procurement candidate for structure-activity relationship expansion studies, particularly given its commercial availability in screening-ready quantities.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity-tunable amide side chain
logP-driven metabolic stability and brain penetration studies
Orphan GPCR screening
Non-piperazine pharmacophore topology
Binding selectivity against aminergic receptor panels
PDE10A tool compound
Dibenzooxazepine scaffold with PDE10A patent precedent
Enzymatic activity and SAR expansion studies
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